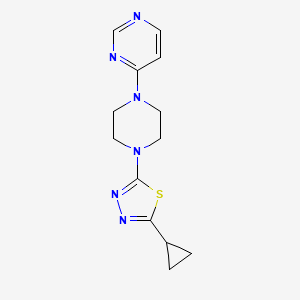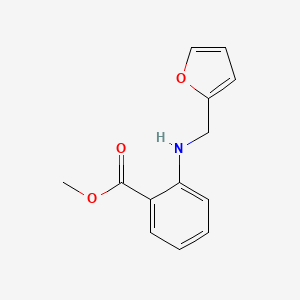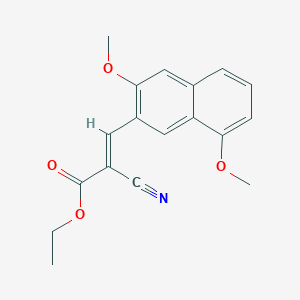
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research into the structural aspects of isoquinoline derivatives reveals insights into their molecular configurations and interactions. For instance, studies have shown that certain amide-containing isoquinoline derivatives can form crystalline salts or inclusion compounds with enhanced fluorescence properties upon treatment with mineral acids. These compounds exhibit increased fluorescence emission at lower wavelengths compared to their parent compounds, which could be significant for applications in fluorescence microscopy or as fluorescent markers in biological research (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity
The cytotoxic activity of sulfonamide derivatives, including those similar in structure to the compound , has been evaluated, revealing potential anticancer properties. Certain sulfonamide compounds have shown potent cytotoxic effects against breast and colon cancer cell lines, suggesting a potential application in cancer therapy. The most effective compounds significantly inhibited cancer cell growth, indicating their relevance in the development of new chemotherapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Neurochemical Modulation
Research on compounds structurally related to modafinil, which shares some functional groups with the compound , suggests their ability to modulate neurotransmitter activity. These studies indicate that such compounds can occupy dopamine and norepinephrine transporters in the brain, potentially affecting wakefulness and attention. This property could be explored for the development of novel neuropsychiatric drugs, especially for conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) (Madras et al., 2006).
Fluorescent pH Probes
The development of europium(III) complexes as fluorescent pH probes is another area of interest. These complexes, which include structural features similar to the compound , exhibit high sensitivity to pH changes in neutral aqueous solutions. Such probes could be invaluable in bioanalytical applications, enabling the monitoring of pH in various biological and chemical processes with high precision (Zhang et al., 2011).
Antifungal Agents
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents highlights the potential of isoquinoline derivatives in combating fungal infections. These compounds exhibit fungicidal activity against Candida and Aspergillus species, with modifications to their structure enhancing plasmatic stability and maintaining in vitro antifungal activity. Such findings underscore the potential of these compounds in developing new antifungal therapies (Bardiot et al., 2015).
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-4-10-21(12-17(16)2)35(32,33)24-14-29(15-25(30)28-19-7-5-18(27)6-8-19)23-11-9-20(34-3)13-22(23)26(24)31/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVVETXTVNTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)






![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

